molecular formula C12H13N3O3 B7780613 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B7780613
M. Wt: 247.25 g/mol
InChI Key: YJRONFSEJIWTSP-UHFFFAOYSA-N
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Description

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H13N3O3 It contains a cyclohexenone ring substituted with an amino group and a nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-amino-5-nitroaniline with cyclohex-2-en-1-one under specific conditions. One common method involves refluxing the reactants in a suitable solvent such as ethanol or propanol, often in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexenone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c13-11-5-4-9(15(17)18)7-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRONFSEJIWTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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